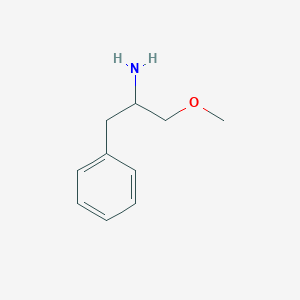
1-Methoxy-3-phenylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-phenylpropan-2-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of L-phenylalanine Derivatives
1-Methoxy-3-phenylpropan-2-amine serves as an intermediate in the synthesis of L-phenylalanine derivatives. It is prepared through the methyl-esterification of L-phenylalanine and further activated via triphosgene. The process yields four L-phenylalanine derivatives with a high yield of 90.7% to 94.2% (Gao Yu-hu, 2014).
Amination of 1-methoxy-2-propanol
The compound is also significant in the catalytic amination of 1-methoxy-2-propanol, demonstrating the potential to produce 2-amino-1-methoxypropane with over 90% selectivity. This process involves a commercial nickel-on-silica catalyst and yields several by-products, including methoxyacetone and dialkylated compounds (V. A. Bassili & A. Baiker, 1990).
O-Demethylation Study
Research on this compound includes its in vitro O-demethylation. Rabbit liver homogenates were found to biotransform this amine into its monophenolic metabolites, which are enriched in their S enantiomers. This study provides insights into the metabolic pathways and potential biological activities of this compound (J. Zweig & N. Castagnoli, 1977).
Dynamic Kinetic Resolution
Another application includes the dynamic kinetic resolution of 2-Phenylpropanal derivatives to yield β-chiral primary amines. This process employs omega-transaminases and has been shown to enhance the optical purity of the resulting chiral amine, allowing access to both the (R)- and (S)-enantiomers (C. Fuchs et al., 2014).
N-Hydroxylation Research
The N-hydroxylation of this compound by rabbit liver microsomes has also been studied. This research provides insights into the metabolic pathways and enzymatic interactions with this compound (J. Gal, L. Gruenke & N. Castagnoli, 1975).
Safety and Hazards
生化学分析
Biochemical Properties
It is known that phenylpropylamines, the class of compounds to which 1-Methoxy-3-phenylpropan-2-amine belongs, can interact with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzylic halides, which are similar to this compound, typically react via an SN2 pathway or an SN1 pathway, depending on the degree of substitution . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to undergo changes over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds, such as methamphetamine, have been shown to have dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to undergo phase I and phase II metabolic reactions, which involve various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins, which can influence their localization or accumulation .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
特性
IUPAC Name |
1-methoxy-3-phenylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZIHZPDHJBQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72296-90-3 |
Source


|
| Record name | 1-methoxy-3-phenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)
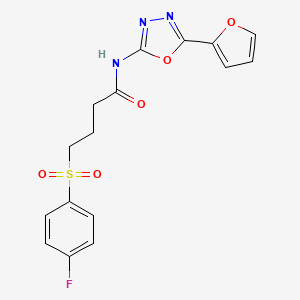
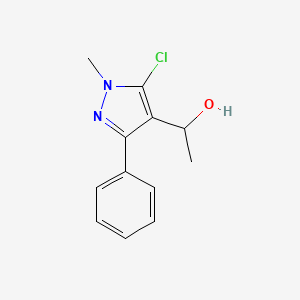
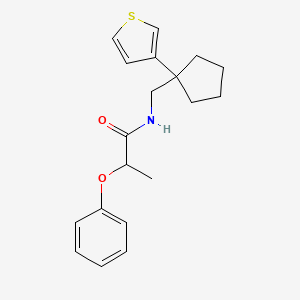
![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)
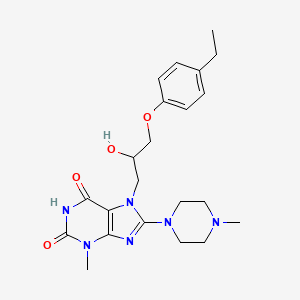
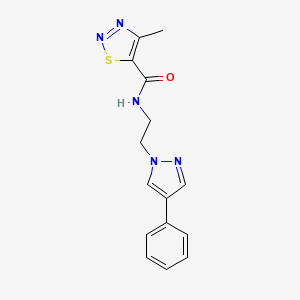
![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)
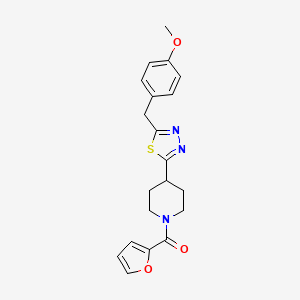
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)
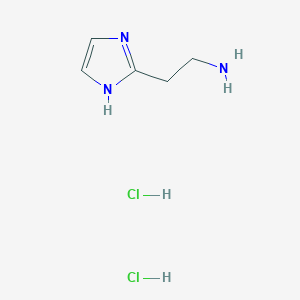
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2530373.png)
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)
